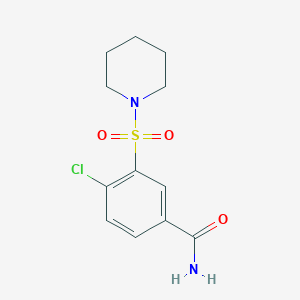
N~4~,5-dimethyl-N~4~-(3-pyrrolidin-1-ylbutyl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N4,5-dimethyl-N4-(3-pyrrolidin-1-ylbutyl)pyrimidine-2,4-diamine is a compound that is part of the larger family of pyrimidine derivatives. These molecules are notable for their presence in various natural products and pharmaceutical agents, reflecting a broad spectrum of pharmacological activities. Pyrimidine derivatives are recognized for their roles in anti-inflammatory, analgesic, antifungal, antibacterial, parasiticidal, and antiviral agents. Furthermore, they find utility as prodrugs of pharmacologically active di- and polyamines and are employed in organic synthesis as protective groups due to their facile cleavage under mild acidic conditions. In addition, these compounds form polydentate nitrogen donor complexes, coordinating transition metal ions in mono-, di-, or poly-coordination modes, showcasing their versatility in chemical reactions and properties (Abu-Obaid et al., 2014).
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, where specific substituents are introduced to achieve desired chemical properties. For instance, a notable synthesis approach involves the one-pot condensation of diamines with pyrimidinone derivatives, utilizing solvents like dichloromethane at room temperature. This method highlights the strategic manipulation of molecular structures to obtain compounds with specific functions and attributes (Abu-Obaid et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial in determining their chemical reactivity and physical properties. The presence of the hexahydropyrimidine unit in these molecules contributes to their bioactivity. Structural analyses often involve a combination of elemental analysis, UV-visible, 1H-NMR, 13C-NMR, IR, and mass spectral data to assign the correct structure to the synthesized compounds (Abu-Obaid et al., 2014).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a range of chemical reactions, primarily due to their ability to act as prodrugs, form complexes with metal ions, and undergo facile cleavage under specific conditions. Their chemical properties are tailored for diverse pharmacological activities, highlighting their significance in medicinal chemistry (Abu-Obaid et al., 2014).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their application in pharmaceutical formulations and material science. For example, the solubility of these compounds in polar solvents can affect their bioavailability and therapeutic effectiveness (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids and bases, potential for forming complexes, and behavior under various chemical conditions, dictate the utility of pyrimidine derivatives in different chemical and pharmaceutical applications. Their ability to form stable complexes with metal ions makes them valuable in coordination chemistry and catalysis (Wang et al., 2015).
Eigenschaften
IUPAC Name |
4-N,5-dimethyl-4-N-(3-pyrrolidin-1-ylbutyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5/c1-11-10-16-14(15)17-13(11)18(3)9-6-12(2)19-7-4-5-8-19/h10,12H,4-9H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAWLUILMXZQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N(C)CCC(C)N2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~,5-dimethyl-N~4~-(3-pyrrolidin-1-ylbutyl)pyrimidine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

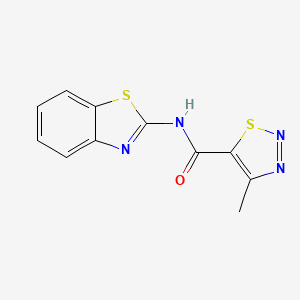
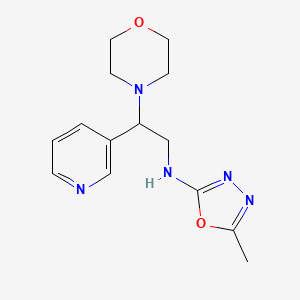
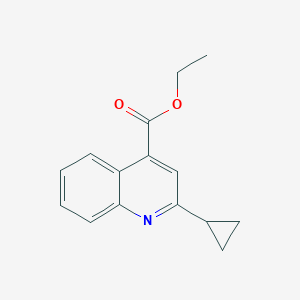
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5623715.png)
![3-(3-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole](/img/structure/B5623719.png)
![2-(3,4-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5623732.png)
![3-methoxy-1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B5623736.png)

![5-(cyclopentylcarbonyl)-2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5623749.png)
![N,N-dimethyl-3-({5-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-yl}oxy)propan-1-amine](/img/structure/B5623751.png)
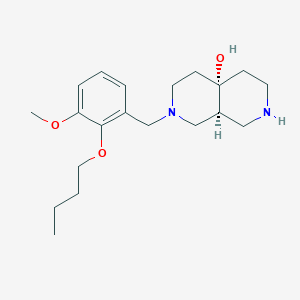

![N-1,3-benzodioxol-5-yl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5623764.png)
